molecular formula C14H12N2O3 B373971 N-(2-methylphenyl)-2-nitrobenzamide CAS No. 2385-25-3

N-(2-methylphenyl)-2-nitrobenzamide

Cat. No. B373971
CAS RN: 2385-25-3
M. Wt: 256.26g/mol
InChI Key: MCHSGYYSXRCUMZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-nitrobenzamide (MPN) is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties. MPN has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and environmental science.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-methylphenyl)-2-nitrobenzamide can interact with metal ions, such as copper and zinc, through the nitro group and the carbonyl group of the benzamide moiety. This interaction can lead to the formation of a complex, which can exhibit fluorescence properties. N-(2-methylphenyl)-2-nitrobenzamide has also been shown to undergo reduction reactions, which can lead to the formation of reactive intermediates that can interact with biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methylphenyl)-2-nitrobenzamide are not fully understood. However, it has been shown that N-(2-methylphenyl)-2-nitrobenzamide can exhibit cytotoxicity towards cancer cells and antimicrobial activity towards bacteria. N-(2-methylphenyl)-2-nitrobenzamide has also been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methylphenyl)-2-nitrobenzamide also exhibits strong fluorescence properties, which makes it a useful tool for the detection of metal ions in biological samples. However, N-(2-methylphenyl)-2-nitrobenzamide has some limitations. It can undergo reduction reactions, which can lead to the formation of reactive intermediates that can interact with biological molecules. N-(2-methylphenyl)-2-nitrobenzamide can also exhibit cytotoxicity towards cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-nitrobenzamide. One direction is the development of new synthetic methods for N-(2-methylphenyl)-2-nitrobenzamide that can improve the yield and purity of the compound. Another direction is the study of the interaction of N-(2-methylphenyl)-2-nitrobenzamide with metal ions in biological systems, which can provide insights into the role of metal ions in biological processes. The development of new applications for N-(2-methylphenyl)-2-nitrobenzamide in medicinal chemistry and environmental science is also an area of future research. Finally, the study of the toxicity and safety of N-(2-methylphenyl)-2-nitrobenzamide in biological systems is an important direction for the development of new applications for this compound.

Synthesis Methods

N-(2-methylphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 2-nitrobenzoyl chloride with 2-methylaniline in the presence of a base or the reaction of 2-methylphenylamine with 2-nitrobenzoyl chloride in the presence of a base. The yield of N-(2-methylphenyl)-2-nitrobenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.

Scientific Research Applications

N-(2-methylphenyl)-2-nitrobenzamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. N-(2-methylphenyl)-2-nitrobenzamide has also been used as a model compound for studying the reactivity and toxicity of nitroaromatic compounds in the environment. In addition, N-(2-methylphenyl)-2-nitrobenzamide has been studied for its potential applications in medicinal chemistry, such as the development of anticancer and antimicrobial agents.

properties

IUPAC Name

N-(2-methylphenyl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSGYYSXRCUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293464
Record name N-(2-Methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-nitrobenzamide

CAS RN

2385-25-3
Record name N-(2-Methylphenyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2385-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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